Picfeltarraegenin I

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C30H44O5 |

|---|---|

分子量 |

484.7 g/mol |

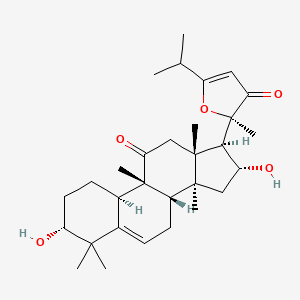

IUPAC 名称 |

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |

InChI |

InChI=1S/C30H44O5/c1-16(2)20-13-23(33)30(8,35-20)25-19(31)14-27(5)21-11-9-17-18(10-12-22(32)26(17,3)4)29(21,7)24(34)15-28(25,27)6/h9,13,16,18-19,21-22,25,31-32H,10-12,14-15H2,1-8H3/t18-,19-,21+,22-,25+,27+,28-,29+,30+/m1/s1 |

InChI 键 |

NROSHSGZKWDRMB-WIEJJAFSSA-N |

手性 SMILES |

CC(C)C1=CC(=O)[C@@](O1)(C)[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@H](C5(C)C)O)C)C)C)O |

规范 SMILES |

CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)O |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Genesis of Picfeltarraegenin I: A Technical Overview

For Immediate Release

DATELINE: December 1, 2025

A comprehensive review of the scientific literature provides an in-depth look at the origin and discovery of Picfeltarraegenin I, a notable cucurbitacin-type triterpenoid. This technical guide synthesizes available data on its isolation, structural elucidation, and initial biological assessments, offering a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a member of the cucurbitacin family of tetracyclic triterpenoids, was first isolated from the plant Picria fel-terrae Lour.[1][2][3]. Its discovery was the result of phytochemical investigations into the constituents of this plant, which has a history of use in traditional medicine. The isolation and structural characterization of this compound, along with several related compounds, were first reported in a 2006 publication in the Journal of Asian Natural Products Research. This guide provides a detailed account of the original experimental protocols, comprehensive spectroscopic data, and an overview of the biological context of this class of molecules.

Origin and Discovery

This compound is a naturally occurring compound found in Picria fel-terrae Lour., a plant belonging to the Scrophulariaceae family[1][2]. The initial discovery was part of a broader investigation into the chemical constituents of this plant, which led to the isolation and characterization of a new cucurbitacin, picfeltarraenone II, as well as four known cucurbitacins: this compound, picfeltarraenin IA, picfeltarraenin IB, and picfeltarraenin IV.

The workflow for the discovery and characterization of these compounds followed a standard phytochemical screening process.

Experimental Protocols

The isolation of this compound was achieved through a multi-step extraction and chromatographic process.

Plant Material and Extraction

The whole plant of Picria fel-terrae Lour. was collected and air-dried. The dried plant material (10 kg) was then powdered and extracted three times with 95% ethanol at room temperature. The resulting ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude ethanol extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contained the compounds of interest, was subjected to column chromatography on a silica gel column.

Elution was performed using a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to yield several fractions. Fractions containing the target compounds were further purified by repeated column chromatography on silica gel and preparative High-Performance Liquid Chromatography (HPLC) to afford the pure compounds, including this compound.

Structural Elucidation and Data Presentation

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₃₀H₄₄O₅ |

| Molecular Weight | 484.67 g/mol |

| Appearance | White powder |

| UV (λₘₐₓ) | 230 nm |

| IR (νₘₐₓ, cm⁻¹) | 3440, 1710, 1640 |

| Mass Spectrometry | ESI-MS m/z: 485 [M+H]⁺, 507 [M+Na]⁺ |

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 3.25 | dd | 11.5, 4.5 |

| H-6 | 5.80 | d | 5.0 |

| H-16 | 4.40 | t | 8.0 |

| H-24 | 4.20 | t | 7.5 |

Table 2: ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 218.0 |

| C-3 | 78.5 |

| C-5 | 139.0 |

| C-6 | 121.5 |

| C-11 | 212.0 |

| C-20 | 71.0 |

| C-22 | 210.0 |

| C-25 | 70.5 |

Note: The presented NMR data is a representative subset. The full spectral data would be necessary for complete structural assignment.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of cucurbitacins is well-known for a range of pharmacological effects, including anticancer and anti-inflammatory properties. Related compounds isolated from the same plant, such as Picfeltarraenin IA, IB, and X, have been identified as acetylcholinesterase (AChE) inhibitors.

The anticancer activity of many cucurbitacins is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. A generalized representation of a potential signaling pathway influenced by cucurbitacins is depicted below.

Conclusion

The discovery of this compound from Picria fel-terrae has contributed to the growing family of cucurbitacin triterpenoids. The detailed experimental procedures and spectroscopic data provide a solid foundation for further research into its chemical synthesis and biological activities. Future investigations are warranted to explore the specific pharmacological effects of this compound and to elucidate the precise molecular mechanisms and signaling pathways through which it exerts its potential therapeutic effects. This technical guide serves as a centralized repository of the foundational knowledge of this intriguing natural product.

References

Picfeltarraegenin I: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraegenin I is a tetracyclic triterpenoid (B12794562) belonging to the cucurbitacin class of compounds. Isolated from Picria fel-terrae Lour., a plant used in traditional medicine, this molecule has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside an in-depth exploration of its biological activities and associated signaling pathways. Detailed experimental protocols are provided for key assays, and quantitative data are summarized for clarity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₃₀H₄₄O₅.[1] Its structure features a characteristic cucurbitane skeleton.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 484.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-5-propan-2-ylfuran-3-one | --INVALID-LINK-- |

| CAS Number | 82145-63-9 | --INVALID-LINK-- |

| Boiling Point (Predicted) | 603.3°C at 760 mmHg | InvivoChem |

| Flash Point (Predicted) | 190.7°C | InvivoChem |

| LogP (Predicted) | 5.0 | InvivoChem |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on its glycosides and related cucurbitacins from Picria fel-terrae indicate significant biological activities, primarily in the realm of inflammation.

Complement Inhibition

A glycoside of this compound, picfeltarraenin VI (this compound 3-O-beta-D-xylopyranoside), has been shown to be a potent inhibitor of the complement system, a key component of the innate immune response.[2]

Table 2: Complement Inhibition Activity of Picfeltarraenin VI

| Pathway | IC₅₀ (µM) |

| Classical Pathway | 29 ± 2 |

| Alternative Pathway | 21 ± 1 |

This inhibitory activity suggests a potential therapeutic role for this compound derivatives in inflammatory conditions where the complement system is overactivated.

Modulation of Inflammatory Signaling Pathways

Cucurbitacins are known to modulate key inflammatory signaling pathways, including the NF-κB and JAK/STAT pathways. These pathways are central to the expression of pro-inflammatory cytokines and cell survival.

The NF-κB pathway is a critical regulator of inflammation. Some cucurbitacins have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[3][4][5]

The JAK/STAT pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Certain cucurbitacins have demonstrated the ability to inhibit the phosphorylation of JAK2 and STAT3, key mediators in this pathway.

Experimental Protocols

Isolation and Purification of this compound

The following is a general procedure based on the isolation of cucurbitacins from Picria fel-terrae.

-

Extraction: Dried and powdered whole plant material of Picria fel-terrae is refluxed with ethanol.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water to methanol.

-

Silica Gel Chromatography: The methanol fraction is further purified by column chromatography on silica gel using a chloroform-methanol gradient.

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated silica gel column chromatography to yield the pure compound.

Complement Inhibition Assay (Hemolytic Assay)

This protocol is a standard method for assessing the inhibition of the classical complement pathway.

-

Preparation of Sensitized Sheep Red Blood Cells (SRBCs):

-

Wash sheep red blood cells (SRBCs) with a suitable buffer (e.g., Veronal buffered saline, VBS).

-

Incubate the washed SRBCs with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin) to sensitize the cells.

-

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of the test compound (this compound or its derivatives) in VBS.

-

Add a source of complement (e.g., normal human serum).

-

Add the sensitized SRBCs to each well.

-

Include controls for 0% lysis (buffer only) and 100% lysis (water).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Measurement of Hemolysis:

-

Centrifuge the plate to pellet the intact cells.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 412-415 nm or 540 nm).

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration of the test compound relative to the 0% and 100% lysis controls.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of hemolysis.

-

Western Blot Analysis for NF-κB and JAK/STAT Pathway Activation

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the NF-κB and JAK/STAT signaling pathways.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages for NF-κB, or cancer cell lines with active JAK/STAT signaling) to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α for the NF-κB pathway, or a cytokine like IL-6 for the JAK/STAT pathway) for a short period to induce phosphorylation.

-

-

Protein Extraction:

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-IκBα, total IκBα, phospho-STAT3, total STAT3).

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.

-

Conclusion

This compound, a cucurbitacin from Picria fel-terrae, and its derivatives show promise as modulators of inflammatory responses. The notable complement-inhibiting activity of its glycoside, coupled with the known effects of cucurbitacins on the NF-κB and JAK/STAT signaling pathways, highlights its potential for further investigation in the development of novel anti-inflammatory agents. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted biological activities of this intriguing natural product. Further studies are warranted to fully elucidate the specific mechanisms of action of this compound and to evaluate its therapeutic potential in various disease models.

References

- 1. This compound | C30H44O5 | CID 343254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells [mdpi.com]

- 4. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Bioactivity of Picfeltarraegenin I: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Biological Activities and Therapeutic Potential of a Promising Natural Compound from Picria fel-terrae

Introduction

Picfeltarraegenin I is a naturally occurring triterpenoid (B12794562) compound isolated from the medicinal plant Picria fel-terrae Lour., a member of the Scrophulariaceae family.[1] Traditionally, this plant has been utilized in folk medicine for the treatment of a variety of ailments, including inflammation, cancer, and infections.[2] As a member of the cucurbitacin family of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known and inferred bioactivities of this compound, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Bioactivity Data

While specific quantitative data for the bioactivity of this compound is limited in publicly available literature, studies on extracts of Picria fel-terrae and related cucurbitacin compounds provide valuable insights into its potential efficacy. The following tables summarize relevant quantitative data.

Table 1: Cytotoxic Activity of Picria fel-terrae Extracts Against Various Cancer Cell Lines

| Extract/Fraction | Cell Line | IC50 (µg/mL) | Reference |

| Ethyl Acetate | T47D (Breast Cancer) | 62.98 | [3] |

| n-hexane | 4T1 (Breast Cancer) | 234.10 ± 7.85 | [4] |

| Ethyl Acetate | 4T1 (Breast Cancer) | 50.49 ± 1.07 | [4] |

| Ethanol | 4T1 (Breast Cancer) | 212.53 ± 7.55 | |

| n-hexane | MCF-7 (Breast Cancer) | 84.62 ± 1.44 | |

| Ethyl Acetate | MCF-7 (Breast Cancer) | 56.79 ± 0.22 | |

| Ethanol | MCF-7 (Breast Cancer) | 235.51 ± 4.77 |

Table 2: Anti-inflammatory Activity of Picria fel-terrae Extracts

| Extract | Assay | Concentration (µg/mL) | Inhibition | Reference |

| n-hexane | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 25 | Strongest inhibition among extracts | |

| Ethyl Acetate | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 25 | Significant inhibition | |

| Ethanol | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 25 | Significant inhibition |

Inferred Mechanisms of Action and Signaling Pathways

Based on studies of related cucurbitacins, this compound is likely to exert its anticancer and anti-inflammatory effects through the modulation of key cellular signaling pathways.

Anticancer Activity: Potential Signaling Pathways

Cucurbitacins are known to be potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Furthermore, cucurbitacins have been shown to inhibit the PI3K/Akt/mTOR pathway, another critical signaling cascade involved in cancer development. The induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways is another hallmark of cucurbitacin-mediated anticancer activity.

Below is a diagram illustrating the potential inhibitory effects of this compound on key cancer-related signaling pathways, based on the known activities of other cucurbitacins.

Anti-inflammatory Activity: Potential Signaling Pathways

The anti-inflammatory properties of Picria fel-terrae extracts and other cucurbitacins are well-documented. These effects are largely attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, this compound can potentially suppress the inflammatory cascade.

The following diagram illustrates the likely mechanism of NF-κB inhibition by this compound.

Detailed Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments relevant to its bioactivity assessment.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microplates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of test compounds.

Workflow Diagram:

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

This compound solution

-

1% (w/v) Carrageenan solution in saline

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Divide the animals into groups: vehicle control, positive control, and this compound treated groups (at least 3 doses).

-

Administer this compound, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol allows for the detection and quantification of key proteins in the NF-κB signaling pathway to assess the inhibitory effect of this compound.

Workflow Diagram:

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids, predominantly found in plants of the Cucurbitaceae family.[1][2] These compounds are well-known for their bitter taste, which serves as a natural defense mechanism against herbivores.[1] Beyond their ecological role, cucurbitacins have garnered significant scientific interest due to their wide range of potent pharmacological activities, most notably their anticancer properties. This technical guide provides a comprehensive overview of prominent cucurbitacin compounds, with a focus on their biological effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. While this guide will primarily detail the well-researched cucurbitacins such as B, D, E, and I, it also introduces Picfeltarraegenin I, a related but less-studied cucurbitacin.

Chemical Structures and Classification

Cucurbitacins are classified alphabetically (A through T) and are characterized by the cucurbitane skeleton.[1] The diversity within this family arises from variations in the side chains and the degree of oxygenation of the tetracyclic core.

This compound is a cucurbitacin that has been isolated from Picria fel-terrae Lour.[3] Its chemical formula is C30H44O5. While its structure is known, there is a notable lack of published data on its specific biological activities and mechanism of action.

Quantitative Biological Activity of Cucurbitacins

The anticancer activity of cucurbitacins is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the IC50 values for several key cucurbitacin compounds against a variety of cancer cell lines.

Table 1: IC50 Values of Cucurbitacin B

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| KKU-213 | Cholangiocarcinoma | 0.048 | 24 |

| 0.036 | 48 | ||

| 0.032 | 72 | ||

| KKU-214 | Cholangiocarcinoma | 0.088 | 24 |

| 0.053 | 48 | ||

| 0.04 | 72 | ||

| KKU-452 | Cholangiocarcinoma | 0.66 | 24 |

| MCF-7 | Breast Cancer | 12.0 | Not Specified |

| HCT116 | Colon Cancer | 0.031 | Not Specified |

| A549 | Lung Cancer | 0.009 (for a derivative) | Not Specified |

Table 2: IC50 Values of Cucurbitacin D

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| SW 1353 | Chondrosarcoma | 16.48 | 6 |

| 13.03 | 12 | ||

| 13.14 | 24 | ||

| MCF7 | Breast Cancer | 0.35 | 72 |

Table 3: IC50 Values of Cucurbitacin E

| Cancer Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| NCI-N87 | Gastric Cancer | ~80-130 | 48 |

| SNU-16 | Gastric Cancer | ~80-130 | 48 |

| MGC-803 | Gastric Cancer | ~80-130 | 48 |

| SGC-7901 | Gastric Cancer | ~80-130 | 48 |

| BGC-823 | Gastric Cancer | ~80-130 | 48 |

| Multiple TNBC lines | Triple Negative Breast Cancer | <100 | 48 |

| SW 1353 | Chondrosarcoma | 13.55 µM | 6 |

| 12.65 µM | 12 | ||

| 9.16 µM | 24 | ||

| MCF7 | Breast Cancer | 0.56 µM | 72 |

Table 4: IC50 Values of Cucurbitacin I

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| ASPC-1 | Pancreatic Cancer | 0.2726 | 72 |

| BXPC-3 | Pancreatic Cancer | 0.3852 | 72 |

| CFPAC-1 | Pancreatic Cancer | 0.3784 | 72 |

| SW 1990 | Pancreatic Cancer | 0.4842 | 72 |

| AGS | Gastric Cancer | 0.0974 | 24 |

| HGC-27 | Gastric Cancer | 0.123 | 24 |

| A549 | Lung Cancer | 0.140 | Not Specified |

| SW 1353 | Chondrosarcoma | 7.93 | 6 |

| 8.31 | 12 | ||

| 5.06 | 24 | ||

| MCF7 | Breast Cancer | 0.15 | 72 |

| SeAx | Cutaneous T-cell Lymphoma | 24.47 | Not Specified |

| HuT-78 | Cutaneous T-cell Lymphoma | 13.36 | Not Specified |

Signaling Pathways and Mechanisms of Action

Cucurbitacins exert their potent anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of the JAK/STAT Pathway

A primary mechanism of action for many cucurbitacins is the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is often constitutively active in many cancers, leading to uncontrolled cell growth and survival. Cucurbitacins, particularly Cucurbitacin I, can inhibit the phosphorylation of JAK2 and STAT3, preventing the transcription of downstream target genes involved in cell proliferation and survival.

Caption: Inhibition of the JAK/STAT signaling pathway by cucurbitacins.

Induction of Apoptosis

Cucurbitacins are potent inducers of apoptosis (programmed cell death) in cancer cells. This is achieved through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS). The induction of apoptosis is a key contributor to their anticancer effects.

Caption: General workflow for cucurbitacin-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of cucurbitacin compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cucurbitacin compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes associated with apoptosis.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Compound Treatment: Treat cells with the desired concentrations of the cucurbitacin compound for the appropriate duration.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization (Optional but Recommended): Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: Wash with PBS and incubate the cells with DAPI staining solution (e.g., 300 nM in PBS) for 5-15 minutes at room temperature in the dark.

-

Washing and Mounting: Wash the cells several times with PBS to remove excess DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained bodies.

Apoptosis Quantification by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the cucurbitacin compound. For adherent cells, collect both the floating and attached cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1x10⁶ cells/mL.

-

Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.

-

Cell Lysis: After treatment with the cucurbitacin compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: General workflow for Western blot analysis.

Conclusion

The cucurbitacin family of compounds, including well-studied members like cucurbitacin B, D, E, and I, represent a promising source of potent anticancer agents. Their ability to modulate key signaling pathways, such as the JAK/STAT pathway, and induce apoptosis in cancer cells underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other natural products. While this compound remains a structurally related but functionally uncharacterized member of this family, the extensive data on its congeners paves the way for future research into its potential biological activities. Further studies are warranted to fully elucidate the therapeutic utility of this diverse and powerful class of natural compounds.

References

Picfeltarraegenin I: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraegenin I, a notable cucurbitacin, has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation and purification, and an exploration of the key signaling pathways it is presumed to modulate. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

The principal natural source of this compound is the plant Picria fel-terrae Lour.[1][2]. This annual herb is predominantly found in the tropical and subtropical regions of Asia and has a history of use in traditional medicine. This compound is classified as a cucurbitacin, a group of tetracyclic triterpenoids known for their bitter taste and diverse biological activities.

Isolation and Purification Protocols

Two primary methodologies for the isolation of this compound from Picria fel-terrae have been documented: a laboratory-scale chromatographic method and an industrial-scale extraction process.

Laboratory-Scale Isolation: Chromatographic Method

This protocol is adapted from the methodology described by Zou et al. in the Journal of Asian Natural Products Research (2006).

Experimental Protocol:

-

Extraction:

-

Dried and powdered whole plant material of Picria fel-terrae (10 kg) is subjected to reflux extraction with 95% ethanol (B145695) (2 x 100 L).

-

The combined ethanolic extracts are filtered and then concentrated under reduced pressure to yield a crude extract.

-

-

Initial Fractionation:

-

The crude extract is subjected to column chromatography on a Diaion HP-20 resin.

-

The column is first eluted with deionized water to remove highly polar impurities.

-

Subsequently, the column is eluted with methanol (B129727) to obtain the fraction containing this compound.

-

The methanolic fraction is concentrated under reduced pressure.

-

-

Silica (B1680970) Gel Chromatography:

-

The concentrated methanolic fraction is then subjected to silica gel column chromatography.

-

Elution is performed with a chloroform-methanol gradient (from 19:1 to 1:1, v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Final Purification:

-

Fractions containing this compound are combined and subjected to repeated silica gel column chromatography using a chloroform-methanol solvent system as the eluent.

-

This final purification step yields purified this compound.

-

Workflow of Laboratory-Scale Isolation:

Industrial-Scale Isolation: Aqueous Extraction and Macroporous Resin Adsorption

This protocol is based on the methodology outlined in Chinese Patent CN102641376A.

Experimental Protocol:

-

Aqueous Extraction:

-

The whole plant of Picria fel-terrae is decocted with water. The ratio of water to plant material is typically between 3:1 and 10:1 (v/w).

-

The extraction is carried out for 0.5 to 3.0 hours.

-

-

Filtration and Concentration:

-

The aqueous extract is filtered to remove solid plant material.

-

The filtrate may be concentrated to reduce the volume.

-

-

Macroporous Resin Chromatography:

-

The aqueous extract is passed through a macroporous resin column.

-

The column is washed with water until the eluate is colorless to remove water-soluble impurities.

-

-

Elution and Final Processing:

-

The resin is then eluted with 40-50% ethanol.

-

The ethanolic eluate is collected, concentrated under reduced pressure, and then dried to yield the final product containing this compound.

-

Workflow of Industrial-Scale Isolation:

Quantitative Data

The following table summarizes the quantitative data obtained from the laboratory-scale isolation of this compound.

| Parameter | Value | Reference |

| Starting Plant Material | 10 kg (dried) | Zou et al., 2006 |

| Yield of this compound | 250 mg | Zou et al., 2006 |

| Purity | Not explicitly stated | - |

Physicochemical and Spectral Data

The structural elucidation of this compound was achieved through spectroscopic methods. Below is a summary of its key physicochemical and representative spectral data.

| Property | Value |

| Molecular Formula | C₃₀H₄₄O₅ |

| Molecular Weight | 484.67 g/mol |

| Appearance | Colorless needles |

| ¹H-NMR (Representative Chemical Shifts, δ ppm) | ¹³C-NMR (Representative Chemical Shifts, δ ppm) |

| Olefinic Protons: ~5.8 ppm | Carbonyl Carbons: >190 ppm |

| Protons on Carbons Bearing Oxygen: 3.0 - 4.5 ppm | Olefinic Carbons: 115 - 150 ppm |

| Methyl Protons: 0.8 - 1.5 ppm | Carbons Bearing Oxygen: 50 - 85 ppm |

| Methylene and Methine Protons: 1.0 - 2.5 ppm | Aliphatic Carbons: 10 - 50 ppm |

| Mass Spectrometry | |

| Technique | Electrospray Ionization (ESI-MS) |

| Observed Ion (m/z) | [M+H]⁺ |

Presumed Signaling Pathway Modulation

While specific studies on the signaling pathways modulated by this compound are limited, its classification as a cucurbitacin suggests potential interaction with pathways known to be affected by this class of compounds. The following diagrams illustrate the general mechanisms by which cucurbitacins are known to exert their biological effects.

Inhibition of the JAK/STAT Signaling Pathway

Cucurbitacins are well-documented inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancer. Cucurbitacins can inhibit the phosphorylation of JAK and STAT proteins, thereby preventing the transcription of target genes involved in cell proliferation and survival.

Modulation of the Hippo-YAP Signaling Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation is implicated in cancer development. Some cucurbitacins have been shown to activate the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP, thereby suppressing the expression of pro-proliferative genes.

Conclusion

This technical guide has provided a detailed overview of the natural sourcing and isolation of this compound from Picria fel-terrae. The outlined experimental protocols offer a practical basis for its extraction and purification for research and development purposes. While the precise molecular mechanisms of this compound are still under investigation, its classification as a cucurbitacin points towards the modulation of key signaling pathways, such as JAK/STAT and Hippo-YAP, as a likely mode of its biological activity. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

In Vitro Profile of Picfeltarraegenin I: A Review of Preliminary Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraegenin I is a cucurbitacin compound that has been isolated from Picria fel-terrae Lour. As a member of the cucurbitacin family, known for a wide range of biological activities, this compound is a subject of interest for potential therapeutic applications. This technical guide provides a summary of the currently available preliminary in vitro data on this compound.

Current State of In Vitro Research

As of the latest literature review, specific in vitro studies detailing the biological activity, mechanisms of action, and signaling pathways of this compound are not publicly available. While commercial vendors offer the compound for research purposes, published studies with quantitative data from in vitro assays such as those for anti-cancer, anti-inflammatory, or other cytotoxic effects are scarce.

Due to the limited availability of specific experimental data on this compound, this guide will focus on providing a framework of standard in vitro experimental protocols and signaling pathways that are commonly investigated for novel compounds of this class. This information is intended to serve as a methodological resource for researchers planning to investigate the in vitro properties of this compound.

Recommended In Vitro Assays for Characterization

The following are standard experimental protocols that can be employed to elucidate the in vitro activity of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effects of a compound on cell survival.

Table 1: Common Cell Viability and Cytotoxicity Assays

| Assay | Principle | Endpoint Measured |

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric measurement of formazan (B1609692) product. |

| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the dye. | Microscopic counting of stained (non-viable) and unstained (viable) cells. |

| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase from damaged cells. | Colorimetric or fluorometric measurement of LDH activity in the culture medium. |

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assays

These assays determine if the compound induces programmed cell death.

Table 2: Common Apoptosis Assays

| Assay | Principle | Endpoint Measured |

| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane. PI stains the DNA of late apoptotic/necrotic cells. | Flow cytometric or fluorescence microscopy analysis of cell populations. |

| Caspase Activity Assay | Measures the activity of key executioner caspases (e.g., caspase-3, -7). | Fluorometric or colorimetric measurement of cleaved substrate. |

-

Cell Treatment: Treat cells with this compound at selected concentrations based on cytotoxicity data.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This analysis determines the effect of the compound on cell cycle progression.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.

-

Staining: Resuspend fixed cells in a solution containing Propidium Iodide and RNase A.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Anti-inflammatory Assays

These assays can elucidate potential anti-inflammatory properties.

Table 3: Common In Vitro Anti-inflammatory Assays

| Assay | Principle | Endpoint Measured |

| Nitric Oxide (NO) Assay (Griess Test) | Measures the production of nitrite, a stable product of NO, in LPS-stimulated macrophages. | Colorimetric measurement of the azo dye product. |

| Cytokine Quantification (ELISA) | Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants. | Colorimetric, fluorometric, or chemiluminescent detection. |

| Western Blot for Inflammatory Mediators | Detects the expression levels of key inflammatory proteins such as COX-2 and iNOS. | Chemiluminescent or fluorescent detection of protein bands. |

Potential Signaling Pathways for Investigation

Based on the activities of other cucurbitacins, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.

Apoptosis and Cell Cycle Regulation

Many cytotoxic compounds exert their effects by modulating pathways that control cell death and proliferation.

Picfeltarraegenin I: An Overview of a Novel Cucurbitacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraegenin I is a naturally occurring cucurbitacin, a class of structurally complex triterpenoids known for their diverse biological activities. It has been isolated from Picria fel-terrae Lour., a plant used in traditional medicine. This technical guide provides a summary of the currently available public information on this compound.

Chemical Identity

-

Molecular Formula: C₃₀H₄₄O₅[1]

-

Molecular Weight: 484.67 g/mol [1]

-

CAS Number: 82145-63-9[1]

-

Synonyms: NSC382609[2]

Biological Effects

Based on a comprehensive review of publicly available scientific literature, there is currently a significant lack of detailed information regarding the specific biological effects of this compound. While the cucurbitacin family of compounds is generally known for a wide range of activities, including antitumor and anti-inflammatory properties, specific data for this compound is not available in the public domain.

The primary scientific literature mentioning this compound focuses on its isolation and structural elucidation. A 2006 study published in the Journal of Asian Natural Products Research identified this compound as one of several cucurbitacins isolated from Picria fel-terrae. However, this paper does not appear to contain data on its biological activity.[3]

Quantitative Data

No publicly available quantitative data on the biological effects of this compound was found during the literature search. Therefore, no data tables can be provided at this time.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the public scientific literature. The only described experimental procedure related to this compound is its isolation from Picria fel-terrae.

Isolation of this compound from Picria fel-terrae

The following is a generalized workflow for the isolation of triterpenoids from a plant source, based on similar procedures. The specific details for this compound can be found in the cited literature.

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

There is no information available in the public domain regarding the signaling pathways modulated by this compound.

Conclusion

This compound is a structurally identified cucurbitacin with a notable lack of publicly available data on its biological effects. For researchers and drug development professionals, this represents an unexplored area. Future research should focus on in vitro and in vivo studies to determine its potential cytotoxic, anti-inflammatory, and other pharmacological activities. Elucidating its mechanism of action and identifying the signaling pathways it may modulate will be crucial steps in evaluating its potential as a therapeutic agent. At present, any discussion of its biological effects would be purely speculative and based on the general activities of other members of the cucurbitacin family.

References

Picfeltarraegenin I: A Technical Overview of an Under-Researched Triterpenoid

Executive Summary

Picfeltarraegenin I (CAS Number 82145-63-9) is a naturally occurring triterpenoid (B12794562) isolated from the plant Picria fel-terrae Lour. Despite its documented isolation, publicly available research on the specific biological activities, mechanisms of action, and therapeutic potential of this compound is notably scarce. This technical guide provides a comprehensive overview of the existing, albeit limited, information on this compound. In light of the data gap on the isolated compound, this paper also details the significant bioactivities reported for extracts of its source plant, Picria fel-terrae, and related compounds. This information is intended to provide a foundational context for researchers, scientists, and drug development professionals interested in this molecule and its natural source.

Introduction to this compound

This compound is a cucurbitacin-type triterpenoid, a class of compounds known for their diverse and potent biological activities. Its chemical structure and properties are cataloged in chemical databases, but detailed pharmacological studies are not widely published[1].

Chemical Properties:

-

Molecular Formula: C₃₀H₄₄O₅

-

Molecular Weight: 484.7 g/mol

-

CAS Number: 82145-63-9

The primary source of this compound is the plant Picria fel-terrae Lour., a traditional medicinal herb[2][3]. Research on this plant has revealed a range of pharmacological effects, suggesting the potential for its constituent compounds, including this compound, to possess therapeutic properties.

Biological Activities of Picria fel-terrae Extracts

While specific data for this compound is limited, various extracts of Picria fel-terrae have been investigated for their biological effects. These studies provide valuable insights into the potential activities of its isolated phytochemicals. The plant is reported to have diuretic, antipyretic, hepatoprotective, cardioprotective, antidiabetic, antioxidant, anti-inflammatory, anthelmintic, and analgesic activities[2][4].

Antiproliferative and Cytotoxic Activity

Extracts from Picria fel-terrae have demonstrated notable antiproliferative effects against cancer cell lines.

Table 1: In Vitro Antiproliferative and Antioxidant Activity of Picria fel-terrae Extracts

| Extract/Fraction | Cell Line | Assay | Result (IC₅₀) | Reference |

| Ethylacetate Fraction | T47D (Breast Cancer) | MTT Assay | 62.98 µg/mL | |

| n-Hexane Fraction | T47D (Breast Cancer) | MTT Assay | 75.87 ± 0.75 µg/mL | |

| Ethylacetate Fraction | - | DPPH Assay | 166.90 ± 0.10 µg/mL | |

| Ethanolic Extract | - | DPPH Assay | 23.52 ± 0.17 µg/mL |

Anti-inflammatory and Immunomodulatory Activity

Extracts of Picria fel-terrae have been shown to possess anti-inflammatory and immunomodulatory properties. Studies have indicated that n-hexane, ethyl acetate, and ethanol (B145695) extracts can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Furthermore, these extracts have been found to decrease the gene expression of pro-inflammatory markers such as TNF-α, IL-6, IL-1β, iNOS, and COX-2 in LPS-induced macrophages. The n-hexane extract, in particular, showed the strongest inhibition of NO production.

Antioxidant Activity

The antioxidant potential of Picria fel-terrae extracts has been well-documented. An ethylacetate fraction was found to have a high content of phenolic (92.88 ± 0.50 mg GAE/g) and flavonoid (84.39 ± 0.07 mg QE/g) compounds, which are known to contribute to antioxidant activity.

Experimental Protocols for Picria fel-terrae Extract Analysis

While specific protocols for this compound are unavailable, the methodologies used to evaluate the biological activities of Picria fel-terrae extracts are detailed in the literature.

Antiproliferative MTT Assay

-

Cell Line: T47D human breast cancer cells.

-

Methodology: Cells are seeded in 96-well plates and incubated. After 24 hours, they are treated with various concentrations of the plant extract. Following a 24-hour incubation period with the extract, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader to determine cell viability. The IC₅₀ value, the concentration of the extract that inhibits 50% of cell growth, is then calculated.

DPPH Radical Scavenging Assay

-

Methodology: The antioxidant activity is determined by the ability of the plant extract to scavenge the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the extract. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically. The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined.

Nitric Oxide (NO) Production Inhibition Assay

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Methodology: Cells are plated in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the plant extract for 24 hours. The production of nitric oxide is determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength, and the concentration of nitrite is calculated from a standard curve. The inhibitory effect of the extract on NO production is then determined.

Related Compounds from Picria fel-terrae

Research into the chemical constituents of Picria fel-terrae has led to the isolation of several compounds, including other triterpenoids. One such related compound with documented biological activity is Picfeltarraenin X.

-

Picfeltarraenin X: This triterpenoid has been identified as an acetylcholinesterase (AChE) inhibitor. While a specific IC₅₀ value is not provided in the search results, its activity as an AChE inhibitor suggests potential applications in neurological research.

Signaling Pathways and Logical Relationships

Due to the lack of specific research on this compound, there is no direct evidence of its modulation of any signaling pathways. However, based on the observed antiproliferative and anti-inflammatory activities of Picria fel-terrae extracts, it is plausible that its active constituents may interact with key cellular signaling cascades.

Below is a generalized workflow for the investigation of natural product extracts, which would be applicable to future research on this compound.

References

The Cucurbitacin Class of Compounds: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemistry, biosynthesis, biological activities, and experimental evaluation of cucurbitacins.

Executive Summary

Cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids, renowned for their potent biological activities and characteristic bitter taste.[1][2] Primarily found in members of the Cucurbitaceae family, such as cucumbers, melons, and gourds, these compounds serve as a natural defense mechanism against herbivores.[3][4] Their diverse pharmacological properties, most notably their anticancer and anti-inflammatory effects, have positioned them as compelling lead compounds in drug discovery and development.[4] This guide provides a comprehensive technical overview of the cucurbitacin class of compounds, detailing their chemical diversity, biosynthesis, mechanisms of action, and the experimental protocols utilized in their study. Quantitative data on their biological activities are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these multifaceted natural products.

Chemical Structure and Classification

Cucurbitacins are chemically classified as triterpenes, derived from the cucurbitane skeleton, a tetracyclic nucleus known as 19-(10→9β)-abeo-10α-lanost-5-ene. They are characterized by a wide array of oxygen substitutions at various positions on this core structure, leading to a large family of related compounds. These compounds are categorized alphabetically, from cucurbitacin A to T, based on their distinct structural features and substitution patterns. They can exist in their free form or as glycosides.

The structural diversity among cucurbitacins, particularly in their side chains, is a key determinant of their varied pharmacological actions. For instance, the presence of an acetyl group at C-25 and the degree of saturation in the side chain can significantly influence their biological potency.

Natural Sources and Biosynthesis

While most famously associated with the Cucurbitaceae family (e.g., Cucumis, Cucurbita, Citrullus), cucurbitacins have also been isolated from a diverse range of other plant families, including Brassicaceae, Scrophulariaceae, and Rosaceae. Their presence has even been reported in some mushrooms and marine mollusks. Within plants, cucurbitacins are often concentrated in the fruits and roots of mature plants.

The biosynthesis of cucurbitacins originates from the mevalonate (B85504) (MVA) pathway. The initial precursor, 2,3-oxidosqualene, is cyclized by the enzyme oxidosqualene cyclase (OSC), also known as cucurbitadienol (B1255190) synthase, to form the foundational cucurbitadienol skeleton. This is followed by a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs), which introduce the various hydroxyl, carbonyl, and acetyl groups that define the different cucurbitacin analogues. For example, in cucumber (Cucumis sativus), a specific set of nine genes, including an OSC, seven CYPs, and an ACT, are responsible for the biosynthesis of cucurbitacin C.

Biological Activities and Mechanisms of Action

Cucurbitacins exhibit a broad spectrum of pharmacological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

The anticancer effects of cucurbitacins are multifaceted, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and apoptosis.

4.1.1 Inhibition of the JAK/STAT Pathway

A primary mechanism of action for many cucurbitacins is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often constitutively active in many cancers. Cucurbitacins can directly inhibit the phosphorylation of JAK2 and/or STAT3, preventing the downstream transcription of genes involved in cell survival and proliferation. Different cucurbitacins exhibit varying specificities: cucurbitacin A primarily inhibits JAK2, cucurbitacin Q targets STAT3, while cucurbitacins B, E, and I inhibit both.

4.1.2 Modulation of Other Signaling Pathways

Cucurbitacins also impact other key oncogenic pathways, including:

-

PI3K/Akt/mTOR Pathway: Cucurbitacin C has been shown to inhibit the phosphorylation of Akt, a central node in this pro-survival pathway.

-

MAPK Pathway: Cucurbitacin B can inhibit the phosphorylation of ERK1/2 and p38, components of the mitogen-activated protein kinase pathway.

-

Wnt/β-catenin Pathway: Cucurbitacins B and E are known to inhibit this pathway, which is crucial for cancer cell proliferation and stemness.

These inhibitory actions collectively lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.

Anti-inflammatory Activity

The anti-inflammatory effects of cucurbitacins are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through:

-

Inhibition of Cyclooxygenase-2 (COX-2): Several cucurbitacins, including B, D, E, and I, are selective inhibitors of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.

-

Suppression of Pro-inflammatory Cytokines: Cucurbitacins can reduce the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Inhibition of NF-κB Signaling: The anti-inflammatory effects of some cucurbitacins are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various cucurbitacins, providing a basis for comparing their potency.

Table 1: In Vitro Cytotoxicity of Cucurbitacins in Cancer Cell Lines

| Cucurbitacin | Cell Line | Cancer Type | IC50 | Reference(s) |

| B | MDA-MB-231 | Breast | Not specified | |

| C | LNCaP | Prostate | 10-100 nM (long-term) | |

| DU145 | Prostate | 10-100 nM (long-term) | ||

| PC-3 | Prostate | 10-100 nM (long-term) | ||

| HepG2 | Liver | 10-100 nM (long-term) | ||

| T24 | Bladder | 10-100 nM (long-term) | ||

| D | MCF7 | Breast | 32 nM | |

| SW 1353 | Chondrosarcoma | 13.14 µM (24h) | ||

| E | MCF7 | Breast | 4.7 nM | |

| SW 1353 | Chondrosarcoma | 9.16 µM (24h) | ||

| HuT 78 | Cutaneous T-cell Lymphoma | 17.38 µM | ||

| SeAx | Sézary Syndrome | 22.01 µM | ||

| I | MCF7 | Breast | 10 nM | |

| SW 1353 | Chondrosarcoma | 5.06 µM (24h) | ||

| HuT 78 | Cutaneous T-cell Lymphoma | 13.36 µM | ||

| SeAx | Sézary Syndrome | 24.47 µM |

Table 2: In Vivo Efficacy and Preclinical Toxicity of Cucurbitacins

| Cucurbitacin | Animal Model | Cancer Type | Dose | Efficacy | LD50 | Reference(s) |

| A | Mouse (i.p.) | - | - | - | 1.2 mg/kg | |

| Rat (i.p.) | - | - | - | 2.0 mg/kg | ||

| B | Mouse (i.p.) | Breast | 1 mg/kg/day | Tumor growth inhibition | 1.0-1.1 mg/kg | |

| C | Mouse (i.p.) | Liver (HepG2 xenograft) | 0.1 mg/kg (3x/week) | Reduced tumor weight | 0.8 mg/kg | |

| Mouse (i.p.) | Prostate (PC-3 xenograft) | 0.1 mg/kg (3x/week) | Reduced tumor weight | - | ||

| E | Mouse (i.p.) | - | - | - | 2.0 mg/kg | |

| Crude Extract | Rat | - | - | - | 0.68 g/kg |

Table 3: Anti-inflammatory Activity of Cucurbitacins

| Cucurbitacin | Assay | Target | IC50 | Reference(s) |

| E | In vitro enzyme assay | COX-2 | More selective for COX-2 | |

| Various | In vitro enzyme assay | COX-2 | - | |

| IIb | Lymphocyte proliferation | Con A-activated lymphocytes | Time and dose-dependent inhibition |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of cucurbitacins.

Extraction and Isolation of Cucurbitacins

Protocol:

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., fruits, roots).

-

Macerate the powdered material in a suitable solvent, such as 95% ethanol (B145695) or methanol, at room temperature with continuous agitation for 24-48 hours.

-

Filter the mixture to separate the plant debris from the liquid extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Liquid-Liquid Partitioning):

-

Suspend the crude extract in water.

-

Perform sequential extractions with solvents of increasing polarity, such as hexane, followed by ethyl acetate (B1210297) or chloroform. The cucurbitacins will typically partition into the more polar organic phase (ethyl acetate or chloroform).

-

Combine the organic layers and concentrate to yield a partially purified cucurbitacin mixture.

-

-

Chromatographic Purification:

-

Column Chromatography: Subject the partially purified mixture to silica gel column chromatography. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the different cucurbitacins.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) and water as the mobile phase.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the purified cucurbitacin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for JAK/STAT Pathway Analysis

Protocol:

-

Cell Lysis: Treat cells with the cucurbitacin of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

In Vivo Antitumor Activity (Xenograft Mouse Model)

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the cucurbitacin (e.g., 0.1-1.0 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or three times a week).

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Conclusion and Future Directions

The cucurbitacin class of compounds represents a rich source of biologically active molecules with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Their ability to modulate multiple key signaling pathways, most notably the JAK/STAT cascade, underscores their promise as multi-targeted agents. The quantitative data presented herein highlight the potent, often nanomolar, efficacy of certain cucurbitacins.

For drug development professionals, the challenge lies in overcoming the inherent toxicity and poor bioavailability of these natural products. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Further elucidation of the SAR will enable the design and synthesis of novel cucurbitacin analogues with improved therapeutic indices.

-

Formulation and Drug Delivery: The development of advanced drug delivery systems, such as nanoparticles or liposomes, could enhance the solubility, stability, and tumor-targeting capabilities of cucurbitacins, thereby reducing systemic toxicity.

-

Combination Therapies: Investigating the synergistic effects of cucurbitacins with existing chemotherapeutic agents or targeted therapies may lead to more effective and durable treatment responses.

-

Clinical Translation: Rigorous preclinical evaluation, including comprehensive pharmacokinetic and toxicology studies, is essential to identify the most promising candidates for advancement into clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Picfeltarraegenin I: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraegenin I is a cucurbitacin, a class of tetracyclic triterpenoid (B12794562) compounds known for their diverse and potent biological activities. Isolated from the plant Picria fel-terrae Lour., which has a history of use in traditional medicine for treating conditions like fever, inflammation, and cancer, this compound and its derivatives are subjects of interest in pharmacological research. This document provides an overview of the known in vitro biological activities of this compound and its related compounds, along with detailed protocols for relevant assays to facilitate further investigation into its therapeutic potential.

While direct and extensive studies on this compound are limited, research on its glycosylated forms (picfeltarraenins) and other cucurbitacins provides a strong basis for exploring its anti-inflammatory and anticancer properties. The primary known mechanism of action for many cucurbitacins involves the inhibition of key signaling pathways such as STAT3 and NF-κB, which are crucial regulators of inflammation and cell proliferation.

Biological Activities and Quantitative Data

The in vitro biological activities of this compound and its glycosides, primarily Picfeltarraenin IA and VI, have been evaluated in several studies. The data suggests potential anti-inflammatory and immunomodulatory effects, while the cytotoxic activity of its glycosides appears to be limited in the cell lines tested.

| Compound | Assay | Cell Line/System | Result | IC50 | Reference |

| Picfeltarraenin VI (this compound 3-O-β-D-xylopyranoside) | Complement Inhibition (Classical Pathway) | Hemolytic assay | Inhibition of complement activation | 29 ± 2 µM | [1][2] |

| Picfeltarraenin VI (this compound 3-O-β-D-xylopyranoside) | Complement Inhibition (Alternative Pathway) | Hemolytic assay | Inhibition of complement activation | 21 ± 1 µM | [1][2] |

| Picfeltarraenin IA | Cytotoxicity | In vitro human tumor cell line panel | No cytotoxic activity displayed | Not Applicable | [1] |

| Picfeltarraenin IB | Cytotoxicity | In vitro human tumor cell line panel | No cytotoxic activity displayed | Not Applicable | |

| Picfeltarraenin IA | IL-8 Production Inhibition | LPS-stimulated A549 cells | Concentration-dependent inhibition | Not Reported | |

| Picfeltarraenin IA | PGE2 Production Inhibition | LPS-stimulated A549 cells | Concentration-dependent inhibition (0.1-10 µmol/l) | Not Reported | |

| Picfeltarraenin IA | COX-2 Expression | LPS-stimulated A549 and THP-1 cells | Downregulation of expression | Not Reported |

Experimental Protocols

The following are detailed protocols for in vitro assays relevant to the assessment of this compound's biological activity, based on established methods for cucurbitacins and related compounds.

Anti-inflammatory Activity

a) Complement Inhibition Assay (Hemolytic Assay)

This assay determines the ability of a compound to inhibit the classical and alternative pathways of the complement system, a key component of the innate immune response and inflammatory processes.

-

Principle: The lysis of antibody-sensitized sheep erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway) by the complement system is measured spectrophotometrically. Inhibition of this lysis indicates an anti-inflammatory effect.

-

Materials:

-

Veronal-buffered saline (VBS)

-

Gelatin veronal buffer (GVB)

-

Antibody-sensitized sheep erythrocytes

-

Rabbit erythrocytes

-

Normal human serum (as a source of complement)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Protocol:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

For the classical pathway, add the test compound dilutions, normal human serum, and antibody-sensitized sheep erythrocytes to the wells of a 96-well plate.

-

For the alternative pathway, add the test compound dilutions, normal human serum, and rabbit erythrocytes to the wells.

-

Include positive (buffer only) and negative (heat-inactivated serum) controls.

-

Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding cold buffer and centrifuge the plates.

-

Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis inhibition for each concentration of this compound and determine the IC50 value.

-

b) NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Materials:

-

Human cell line (e.g., HEK293T, A549)

-

Cell culture medium and reagents

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Inducing agent (e.g., TNF-α, LPS)

-

Luciferase assay reagent

-

Luminometer

-

-